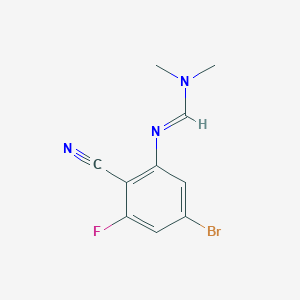

N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide

Description

Properties

IUPAC Name |

N'-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN3/c1-15(2)6-14-10-4-7(11)3-9(12)8(10)5-13/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSBUKVQYMFJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C(=CC(=C1)Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via a two-step process:

-

Formamidine Intermediate Formation :

Aromatic amines react with DMFDMA under microwave irradiation (70–105°C, 15–30 min) to generate N,N-dimethylformamidine intermediates. For example, 2-amino-5-nitroanthranilonitrile reacts with DMFDMA at 105°C for 15 min to yield N,N-dimethylformamidine derivatives. -

Cyclocondensation :

The formamidine intermediate undergoes cyclization with brominated aromatic amines. Bromination is typically achieved using Br₂ in acetic acid, though regioselectivity remains a challenge.

Key Data :

Bromination Strategies for Precursor Synthesis

Introducing the bromo group at the 5-position of the phenyl ring is critical. Bromination methods vary depending on the precursor’s substitution pattern.

Direct Bromination of Aromatic Amines

Electrophilic bromination using Br₂ in acetic acid is common. However, competing reactions (e.g., polybromination or protodehalogenation) necessitate careful optimization. For instance, bromination of 4-(4-methoxyphenyl)quinazoline-4,6-diamine (4a ) in acetic acid at room temperature for 3.5 h yielded mono-brominated products.

Alternative Bromination Routes

Preliminary bromination of precursors before formimidamide formation avoids side reactions. For example, brominating 2-amino-5-nitroanthranilonitrile (1 ) yielded 3-bromo-5-nitroanthranilonitrile (1b ), though this method was less efficient for para-bromination.

Challenges in Regioselectivity and By-Product Management

Regioselective Bromination

Achieving para-bromination on the phenyl ring is complicated by steric and electronic factors. In one study, bromination of 4b (bearing a 3,4-methylenedioxy group) produced inseparable polybrominated by-products (5e ), reducing yields.

Mitigation Strategies

-

Iron-Mediated Reduction : Protodehalogenation during nitro group reduction (e.g., using Fe/AcOH) preserves bromide substituents.

-

Microwave Optimization : Shorter reaction times minimize decomposition.

Comparative Analysis of Synthetic Routes

The table below compares two primary methods for synthesizing N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Microwave + DMFDMA | 105°C, 15 min, Br₂/AcOH | 85% | Fast, high yield | Requires pure bromo-precursor |

| Conventional Heating | 118°C, 2 h, Fe/AcOH reduction | 70% | Scalable | Lower yield, by-products |

Scalability and Industrial Applications

The microwave-assisted route is highly scalable. For instance, 10 g of 2-amino-5-nitrobenzonitrile was converted to 6-aminobenzo[ d]thiazole-2,7-dicarbonitrile (16 ) with 67% yield after CuI-mediated cyclization . This scalability underscores its industrial viability for producing kilogram-scale batches.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformamide, while reduction could produce N’-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylamine.

Scientific Research Applications

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide with structurally related formimidamide derivatives, highlighting substituent effects, synthesis methods, and biological applications.

Key Observations:

Substituent Effects on Reactivity and Binding: Halogen Position: Bromine at position 5 (vs. 4 or 2) enhances steric bulk and electron-withdrawing effects, influencing binding to kinase active sites . Fluorine vs. Heterocyclic Cores: Thiophene or benzothiazole-based derivatives (e.g., ) exhibit distinct electronic properties compared to phenyl analogs, altering target selectivity (e.g., carbonic anhydrase vs. kinases) .

Synthesis Efficiency :

- Microwave-assisted methods (e.g., ) reduce reaction times (<2 hours) and improve yields (up to 98%) compared to conventional refluxing (~2–6 hours) .

- Dimroth rearrangement () enables rapid cyclization into thiazoloquinazolines, a feature absent in bromo/chloro-substituted analogs .

Biological Activity: Kinase Inhibition: Bromo-cyano-phenyl derivatives (e.g., ) show nanomolar IC₅₀ values against EphB3, whereas fluorine incorporation (target compound) may enhance EGFR binding due to increased electronegativity .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | LogP | Polar Surface Area (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.8 | 65.2 | 296.1 |

| N'-(5-Bromo-2-cyanophenyl) Analog | 2.5 | 62.7 | 279.1 |

| N'-(2-Bromo-5-chlorophenyl) Analog | 3.1 | 58.3 | 260.9 |

| N'-(3-Cyanothiophen-2-yl) Analog | 1.9 | 72.5 | 207.3 |

Biological Activity

N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide, with the CAS number 1609962-87-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9BrFN3

- Molecular Weight : 270.10 g/mol

- Structure : The compound features a bromo, cyano, and fluoro substituent on the phenyl ring, which may influence its biological interactions.

The biological activity of N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide is primarily linked to its role as a modulator of various cellular pathways. It has been shown to inhibit specific protein kinases, which are critical in cell signaling and proliferation.

Key Mechanisms:

- Inhibition of CDK9 : This compound has demonstrated the ability to inhibit cyclin-dependent kinase 9 (CDK9), which is involved in RNA polymerase II transcription. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

- Impact on Cell Proliferation : By modulating kinase activity, it may alter cell cycle progression and induce cell death in certain cancer types.

Biological Activity Data

Case Studies

- Cancer Research :

- Mechanistic Studies :

- In vitro assays demonstrated that treatment with this compound led to decreased phosphorylation of key proteins involved in survival signaling pathways, suggesting a robust mechanism for inducing cell death in malignant cells.

Q & A

Basic: What are the common synthetic routes for N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide and related formimidamide derivatives?

Answer:

Formimidamide derivatives are typically synthesized via nucleophilic substitution reactions. A standard method involves refluxing a substituted aniline (e.g., 5-bromo-2-cyano-3-fluoroaniline) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous solvents like benzene or toluene under inert conditions. The reaction is monitored by TLC, and the product is isolated via vacuum filtration and recrystallized using solvents such as n-hexane/ethyl acetate mixtures . For bromo-cyano-fluoro derivatives, steric and electronic effects may require extended reaction times or elevated temperatures to achieve optimal yields.

Basic: What spectroscopic techniques are employed to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and dimethylamino group integration (e.g., δ ~3.0 ppm for N(CH₃)₂ protons) .

- FT-IR : Stretching frequencies for C≡N (~2220 cm⁻¹), C-F (~1250 cm⁻¹), and formimidamide C=N (~1650 cm⁻¹) .

- UV-Vis Spectroscopy : Used to study charge-transfer transitions in metal complexes (e.g., Pd²⁺ coordination at ~384 nm) .

- Elemental Analysis : Validates purity and stoichiometry.

Advanced: How does density functional theory (DFT) contribute to understanding the electronic structure and coordination behavior of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311G**) reveal:

- Planar Molecular Geometry : Dihedral angles (e.g., ~179.9°) confirm minimal steric hindrance, enabling efficient metal coordination .

- Charge Distribution : The amino nitrogen (N3) carries a partial positive charge (+0.015–0.019), while thiazole-derived nitrogen (N8) is more electronegative (-0.104), favoring Pd²⁺ coordination via N atoms .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 0.11586 au for the free ligand) predict reactivity trends, such as ligand-to-metal charge transfer (LMCT) in Pd²⁺ complexes .

Advanced: What are the optimal conditions for Pd(II) complexation with this ligand, and how is thermodynamic stability assessed?

Answer:

- Reaction Conditions : Pd²⁺ complexes form in Britton-Robinson buffer (pH 9) using chloroform extraction. The yellow-colored complex exhibits a molar absorptivity of 3.62 × 10⁴ L·mol⁻¹·cm⁻¹ at 384 nm .

- Stability Factors :

- Bond Distances : Shorter Pd–N bonds (~2.05 Å vs. Pd–S at ~2.35 Å) indicate stronger N-coordination .

- DFT Energies : Tetrahedral Pd(N^)₂ complexes are more stable (lower energy by ~0.2 au) than mixed N/S-coordinated structures .

- Dipole Moments : Higher dipole moments (~6.5 D) in N-coordinated complexes correlate with enhanced solubility in polar solvents .

Advanced: How do frontier molecular orbitals (FMOs) influence the compound’s reactivity in coordination chemistry?

Answer:

- HOMO Localization : Primarily on the formimidamide nitrogen and aromatic π-system, facilitating electron donation to metal centers .

- LUMO Characteristics : Delocalized across the cyano and bromo substituents, enabling back-bonding with electron-deficient metals like Pd²⁺ .

- Bandgap Reduction : Upon complexation, the HOMO-LUMO gap narrows (e.g., 0.01782 au in Pd complexes), enhancing LMCT transitions observed in UV-Vis spectra .

Basic: What crystallographic methods are used for structural determination of this compound and its metal complexes?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Employing SHELXL for refinement. Planar ligand geometry (dihedral angles < 1°) and Pd²⁺ coordination modes (tetrahedral vs. square planar) are resolved with R-factors < 0.05 .

- Crystallographic Data : Bond lengths/angles (e.g., Pd–N = 2.05 Å, N–Pd–N = 92.5°) are tabulated to validate coordination geometry .

Advanced: How do coordination modes (N vs. S bonding) affect the stability and catalytic activity of Pd²⁺ complexes?

Answer:

- N-Coordination : Preferred due to stronger Pd–N bonds (shorter bond lengths, higher bond orders) and lower complexation energy (-114.84 au vs. -114.62 au for S-coordination) .

- Catalytic Implications : N-coordinated complexes show higher activity in Suzuki-Miyaura coupling due to accessible Pd⁰ intermediates, whereas S-coordination may stabilize Pd²⁺ but reduce turnover rates .

- Spectroscopic Signatures : N-coordination blue-shifts LMCT bands by ~20 nm compared to S-coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.